3-Methoxy-1-propanol
Overview
Description
Synthesis Analysis
3-Methoxy-1-propanol and its derivatives can be synthesized through various chemical pathways. One common method involves the reaction of potassium propoxide with 1,3-propanediol, leading to the formation of 3-Methoxy-1-propanol and 3-ethoxy-1-propanol (Nishikawa & Ueda, 1991). Additionally, asymmetric synthesis has been employed to produce diastereomeric benzylic hydroxylation metabolites of related compounds, showcasing the versatility of synthetic approaches (Shetty & Nelson, 1988).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3-Methoxy-1-propanol derivatives have been thoroughly investigated. Studies involving density functional theory (DFT) have provided insights into the bond angles, distances, and overall molecular geometry, highlighting the compound's structural attributes (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
3-Methoxy-1-propanol undergoes various chemical reactions, including interactions with OH radicals and Cl atoms. Kinetic studies have measured the rate coefficients of these reactions, contributing to a deeper understanding of its reactivity and stability under atmospheric conditions (Barrera et al., 2019).
Physical Properties Analysis
The physical properties of 3-Methoxy-1-propanol, such as sound velocity and density in aqueous solutions, have been characterized using ultrasonic methods. These studies provide valuable data on the compound's behavior in solutions and its interactions with solvents (Nishikawa & Ueda, 1991).
Chemical Properties Analysis
Investigations into the acid-base properties of related mixed oxides have elucidated the catalytic activity and selectivity in reactions involving 3-Methoxy-1-propanol. Such studies offer insights into the compound's role in catalysis and its potential applications in chemical synthesis (Cheng et al., 2008).
Scientific Research Applications
Catalysis and Synthesis
3-Methoxy-1-propanol has shown significant applications in catalysis and chemical synthesis. For instance, it can be selectively formed through the addition of methanol to allyl alcohol, involving metal oxides like MgO, ZrO2, and Al2O3 as catalysts (Yamakawa et al., 2001). Similarly, its synthesis has been explored from propylene oxide and methanol, utilizing catalysts derived from hydrotalcite-like compounds, showcasing the role of acid-base properties in the process (Cheng et al., 2008).
Gas Sensing
In the realm of gas sensing, 3-Methoxy-1-propanol has been identified as a potential target due to its widespread industrial and consumer product use. Ag decorated SnO2 mesoporous material demonstrated high sensitivity and good selectivity to 3-Methoxy-1-propanol, with the gas sensing mechanism being elucidated using Density Functional Theory (Li et al., 2019).
Environmental Chemistry and Atmospheric Studies
In environmental chemistry, the atmospheric chemistry of 3-Methoxy-1-propanol is of interest, particularly its interactions with OH radicals and Cl atoms. The kinetic studies and product identification under atmospheric conditions have led to insights into the reaction mechanisms and potential atmospheric implications due to emissions into the troposphere (Barrera et al., 2019).
Solvent and Industrial Applications
3-Methoxy-1-propanol's utility as a solvent for paints, inks, and fragrances, as well as a raw material for industrial detergents, has been noted. Its kinetics with OH radicals have been measured, providing valuable data for its use in these industries (Aschmann et al., 2011). Additionally, its performance in direct liquid fuel cells, particularly in comparison with methanol, indicates its potential in alternative energy applications (Qi & Kaufman, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073129 | |
Record name | Trimethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-propanol | |
CAS RN |
1589-49-7 | |
Record name | 3-Methoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylene glycol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Propanol, 3-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXY-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAK281WZ1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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